N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
“Compound X” for brevity, belongs to the class of oxadiazole derivatives. Its chemical formula is C22H23N3O4Cl, and its molecular weight is approximately 421.89 g/mol. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
Synthetic Routes:
Synthesis via Oxidative Cyclization:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several chemical reactions:
Oxidation: The phenyl rings and the oxadiazole moiety are susceptible to oxidation. Common oxidants include hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group in the 1,2,4-oxadiazole ring can be achieved using catalytic hydrogenation (e.g., Pd/C).
Substitution: The chloro-methyl group can be substituted with various functional groups (e.g., amino, hydroxyl) via nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
Compound X has found applications in various fields:
Medicinal Chemistry:
Biological Studies:
Industrial Use:
Mechanism of Action
The precise mechanism of action of Compound X is not fully elucidated. studies suggest that it:
Targets: specific proteins involved in pain signaling pathways.
Modulates: ion channels and neurotransmitter release.
Alters: cellular responses to inflammatory stimuli.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of a chloro-methylphenyl group and an oxadiazole ring. Similar compounds include:
Compound Y: Lacks the chloro-methyl group but shares the oxadiazole core.
Compound Z: Contains a similar phenyl ring but lacks the oxadiazole moiety.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-13-7-9-15(12-16(13)22)23-19(26)5-4-6-20-24-21(25-29-20)14-8-10-17(27-2)18(11-14)28-3/h7-12H,4-6H2,1-3H3,(H,23,26) |
InChI Key |
ZHWGUABSRBUKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
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